Camphor sulfonic acid methyl ester

Analytical Chemistry Genotoxic Impurity Method Validation

This high-purity (≥98%) standard is essential for ICH M7-compliant quantification of the potential genotoxic impurity (PGI) methyl camphorsulfonate in APIs like esomeprazole and frovatriptan. Unlike generic sulfonate esters, its defined (1S,4R) stereochemistry ensures accurate chiral GC-MS analysis at validated detection limits (0.055–0.102 ppm), directly supporting ANDA regulatory filings.

Molecular Formula C11H18O4S
Molecular Weight 246.33 g/mol
CAS No. 62319-13-5
Cat. No. B116871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphor sulfonic acid methyl ester
CAS62319-13-5
Synonyms7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid Methyl Ester;  (1S,4R)-10-Camphorsulfonic Acid Methyl Ester;  (1S)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid Methyl Ester; 
Molecular FormulaC11H18O4S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C
InChIInChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
InChIKeyPIZJIRRXGXBJAU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camphor Sulfonic Acid Methyl Ester (CAS 62319-13-5): Chiral Building Block and Reference Standard for Pharmaceutical Quality Control


Camphor sulfonic acid methyl ester (CAS 62319-13-5), also known as Methyl (1S)-(+)-10-camphorsulfonate, is a chiral sulfonate ester with the molecular formula C11H18O4S and a molecular weight of 246.32 g/mol . It is a derivative of (1S)-(+)-10-camphorsulfonic acid, a widely used chiral resolving agent, and is primarily utilized as a pharmaceutical impurity reference standard and as a building block in asymmetric synthesis . The compound is characterized as a white to off-white solid with a melting point of 59-61°C and is typically stored at 2-8°C . Its rigid bicyclic camphor scaffold confers distinct stereochemical properties that differentiate it from simpler sulfonate esters, making it valuable in chiral separation and analytical method validation .

Why Generic Substitution Fails: The Critical Distinctions of Camphor Sulfonic Acid Methyl Ester in Analytical and Chiral Applications


Camphor sulfonic acid methyl ester cannot be generically substituted with other sulfonate esters or even its parent acid due to three key differentiating factors. First, its specific stereochemistry ((1S,4R)-configuration) is essential for chiral recognition; the enantiomeric counterpart ((1R,4S)-Camphor Sulfonic Acid Methyl Ester, CAS 83603-04-7) exhibits distinct chromatographic behavior and is used for different reference standard applications [1]. Second, as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, its detection and quantification require validated analytical methods with limits as low as 0.055-0.102 ppm, a sensitivity not universally applicable to all alkyl sulfonates [2]. Third, the methyl ester derivative offers different reactivity and physical properties compared to the free acid, including lower polarity and distinct melting point (59-61°C vs. 193-195°C for camphorsulfonic acid) [3], which directly impacts its utility as an internal standard and in esterification-based resolution strategies .

Quantitative Differentiation of Camphor Sulfonic Acid Methyl Ester: A Comparative Evidence Guide for Informed Procurement


Analytical Sensitivity: GC-MS Detection Limits for Methyl vs. Ethyl vs. Isopropyl Camphorsulfonates

As a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) manufactured using camphorsulfonic acid salts, methyl camphorsulfonate (MCS) requires stringent analytical control. A validated GC-MS method developed using Analytical Quality by Design (AQbD) principles achieved detection limits of 0.055-0.102 ppm for the class of alkyl camphorsulfonates, which includes MCS, ethyl camphorsulfonate (ECS), and isopropyl camphorsulfonate (ICS) [1]. This sensitivity is critical for meeting the ICH M7 guideline's Threshold of Toxicological Concern (TTC) of 1.5 µg/day [2]. While the method is applicable to all three alkyl camphorsulfonates, the specific retention times and fragmentation patterns differ, allowing for selective identification of MCS in complex pharmaceutical matrices [3].

Analytical Chemistry Genotoxic Impurity Method Validation

Chiral Resolution Efficiency: Camphorsulfonic Acid Methyl Ester as a Derivative vs. Free Acid

The methyl ester derivative of camphorsulfonic acid serves as a versatile intermediate for chiral resolution, offering distinct advantages over the parent acid. In a large-scale synthesis of the Nav1.7 inhibitor GDC-0310, the use of (1S)-(+)-camphorsulfonic acid salt enabled a chiral purity upgrade to >99:1 enantiomeric excess (ee) after SN2 displacement and salt formation [1]. The methyl ester functionality facilitates subsequent derivatization and purification steps that are not possible with the free sulfonic acid, which is highly polar and water-soluble. This is particularly relevant for industrial applications where the ester can be hydrolyzed post-resolution to recover the chiral auxiliary or to generate the desired API [2].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Antimicrobial Activity: Ester vs. Amide Derivatives of Camphorsulfonic Acid

In a comparative study of camphorsulfonic acid-derived imidazolium salts, the antimicrobial efficacy of amide derivatives was found to be significantly higher than that of the corresponding ester analogues [1]. The minimal inhibitory concentration (MIC) values for amide derivatives 2a and 2b were slightly lower than those for the clinical standard benzalkonium bromide (BAB), indicating good activity, while none of the ester derivatives reached comparable potency [2]. This establishes a clear structure-activity relationship: the ester functionality, while useful as a synthetic intermediate or reference standard, does not confer potent antimicrobial properties. This differentiation is crucial for researchers seeking to avoid false positives in biological screening or to select the appropriate derivative for a given application.

Antimicrobial Agents Medicinal Chemistry Structure-Activity Relationship

Physical Property Differentiation: Melting Point and Storage Requirements

Camphor sulfonic acid methyl ester exhibits a melting point of 59-61°C and is recommended for storage at 2-8°C . In contrast, the parent compound (1S)-(+)-10-camphorsulfonic acid has a significantly higher melting point of 193-195°C (decomposition) and is typically stored at room temperature [1]. The lower melting point of the methyl ester indicates weaker intermolecular forces, consistent with the absence of strong hydrogen bonding present in the sulfonic acid. This physical distinction impacts handling, shipping conditions, and formulation strategies. Additionally, the methyl ester is a solid at ambient temperature but may soften in warmer climates, whereas the acid remains solid under most shipping conditions [2].

Material Science Quality Control Logistics

Regulatory Application: Camphor Sulfonic Acid Methyl Ester as a USP/EP Reference Standard

Camphor sulfonic acid methyl ester (CAS 62319-13-5) is recognized and supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation . It is specifically used for the identification and quantification of camphor-related impurities in APIs such as voriconazole and frovatriptan succinate . The compound's traceability can be established against pharmacopeial standards (USP or EP), a feature not available for many generic sulfonate esters [1]. This regulatory recognition directly impacts procurement decisions for quality control (QC) and abbreviated new drug application (ANDA) filings, as using a non-compendial or poorly characterized substitute could lead to regulatory delays or rejection.

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Best Research and Industrial Application Scenarios for Camphor Sulfonic Acid Methyl Ester


Pharmaceutical Impurity Profiling and Genotoxic Impurity Control

Camphor sulfonic acid methyl ester is the definitive reference standard for quantifying this specific potential genotoxic impurity (PGI) in APIs manufactured using camphorsulfonic acid salts. Its validated GC-MS detection limits of 0.055-0.102 ppm (class-level) enable compliance with ICH M7 TTC limits of 1.5 µg/day [1]. This application is critical for ANDA filings and commercial production of drugs like esomeprazole magnesium, where methyl camphorsulfonate has been identified as a carcinogenic impurity requiring control at 10 ppm LOQ [2].

Chiral Auxiliary in Asymmetric Synthesis and Process Chemistry

The compound serves as a versatile chiral building block derived from the well-established (1S)-(+)-10-camphorsulfonic acid scaffold. Its ester functionality allows for non-aqueous workup and subsequent hydrolysis, making it ideal for multi-step syntheses where the parent acid's high polarity would hinder purification. This is exemplified by its use in the large-scale (6.5 kg) synthesis of the Nav1.7 inhibitor GDC-0310, where chiral purity >99:1 ee was achieved via camphorsulfonate salt formation [3].

Analytical Method Development and Validation (AMV) for Chiral Separations

Due to its defined stereochemistry ((1S,4R)-configuration) and commercial availability as a fully characterized reference standard, camphor sulfonic acid methyl ester is an essential tool for developing and validating HPLC, GC, and CE methods for chiral purity assessment. Its use ensures method robustness and facilitates traceability to USP/EP standards, a requirement for regulatory submissions .

Synthesis of Frovatriptan Succinate and Related Triptan Impurities

Camphor sulfonic acid methyl ester is a known impurity arising from the synthesis of frovatriptan succinate, a 5-HT1B/1D receptor agonist used for migraine treatment. Procuring this specific impurity standard is essential for forced degradation studies, stability testing, and establishing impurity profiles during drug development and manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camphor sulfonic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.